molecular formula C4H3BrN2O B3034803 4-Bromopyridazin-3(2h)-one CAS No. 22626-56-8

4-Bromopyridazin-3(2h)-one

Cat. No. B3034803
CAS RN: 22626-56-8
M. Wt: 174.98 g/mol
InChI Key: NGHYNQXIQNWYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines . A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines, including 3-bromo-pyridazines .

Scientific Research Applications

Synthesis of Pyridazines

4-Bromopyridazin-3(2h)-one can be used in the synthesis of pyridazines . Pyridazines are a class of organic compounds with a six-membered ring containing two nitrogen atoms. They are used in various chemical reactions and have potential applications in pharmaceuticals and agrochemicals .

Lewis Acid-Mediated Inverse Electron Demand Diels-Alder Reaction

This compound can be used in a Lewis acid-mediated inverse electron demand Diels-Alder reaction . This reaction provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol .

Synthesis of 6-Aryl-Pyridazin-3-Amines

4-Bromopyridazin-3(2h)-one can be used in the synthesis of 6-aryl-pyridazin-3-amines . This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Synthesis of 1,6-Dihydropyridazines

This compound can be used in the synthesis of 1,6-dihydropyridazines . These compounds can be efficiently converted to biologically important pyridazines in the presence of NaOH .

Synthesis of Trisubstituted Pyridazines

4-Bromopyridazin-3(2h)-one can be used in the synthesis of trisubstituted pyridazines . This method offers a broad substrate scope and a good functional group tolerance .

Synthesis of Pyridazinium Salts

This compound can be used in the synthesis of pyridazinium salts . These salts are achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes .

Mechanism of Action

Target of Action

Pyridazines, the class of compounds to which 4-bromopyridazin-3(2h)-one belongs, are known to interact with various biological targets due to their versatile chemical structure .

Mode of Action

Pyridazines often act by binding to their target proteins and modulating their activity . The bromine atom in 4-Bromopyridazin-3(2h)-one could potentially enhance its binding affinity to its targets.

Biochemical Pathways

Pyridazines are known to be involved in a variety of biochemical pathways due to their broad range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromopyridazin-3(2h)-one . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.

properties

IUPAC Name

5-bromo-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHYNQXIQNWYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridazin-3(2h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromopyridazin-3(2h)-one
Reactant of Route 2
Reactant of Route 2
4-Bromopyridazin-3(2h)-one
Reactant of Route 3
Reactant of Route 3
4-Bromopyridazin-3(2h)-one
Reactant of Route 4
Reactant of Route 4
4-Bromopyridazin-3(2h)-one
Reactant of Route 5
Reactant of Route 5
4-Bromopyridazin-3(2h)-one
Reactant of Route 6
4-Bromopyridazin-3(2h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.